molecular formula C14H12BrClO3S B13574676 (2-Bromo-5-chlorophenyl)methyl 4-methylbenzene-1-sulfonate

(2-Bromo-5-chlorophenyl)methyl 4-methylbenzene-1-sulfonate

Cat. No.: B13574676
M. Wt: 375.7 g/mol
InChI Key: QRBBMJWPDONJNA-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)methyl 4-methylbenzene-1-sulfonate is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with a sulfonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-bromo-5-chlorobenzyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-5-chlorophenyl)methyl 4-methylbenzene-1-sulfonate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a precursor to biologically active molecules. It may be used in the development of new drugs or as a probe in biochemical studies .

Industry

In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism by which (2-Bromo-5-chlorophenyl)methyl 4-methylbenzene-1-sulfonate exerts its effects depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing groups. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-5-(chlorosulfonyl)benzoate: Similar in structure but with a different functional group.

    2-((E)-2-((E)-4-Chloro-5-(2-((E)-5-methoxy-3,3-dimethyl-1-(3-phenylpropyl)indolin-2-ylidene)ethylidene)-1,1-dimethyl-1,2,5,6-tetrahydropyridin-1-ium-3-yl)vinyl)-5-methoxy-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium: A complex compound with similar halogen substituents

Uniqueness

(2-Bromo-5-chlorophenyl)methyl 4-methylbenzene-1-sulfonate is unique due to its combination of bromine, chlorine, and sulfonate ester groups. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications .

Properties

Molecular Formula

C14H12BrClO3S

Molecular Weight

375.7 g/mol

IUPAC Name

(2-bromo-5-chlorophenyl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H12BrClO3S/c1-10-2-5-13(6-3-10)20(17,18)19-9-11-8-12(16)4-7-14(11)15/h2-8H,9H2,1H3

InChI Key

QRBBMJWPDONJNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C=CC(=C2)Cl)Br

Origin of Product

United States

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